7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one
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Overview
Description
7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimizing reaction conditions for yield and purity, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyrimidine core .
Scientific Research Applications
7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleobases.
Mechanism of Action
The mechanism of action of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the context of photodynamic therapy, it acts as a photosensitizer that, upon activation by light, generates reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell death in cancer cells by damaging cellular components like DNA, proteins, and lipids . The compound’s ability to efficiently populate the long-lived and reactive triplet state is crucial for its photodynamic efficacy .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a pyridine ring fused to the thiophene ring instead of a pyrimidine ring.
Uniqueness: 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thienopyrimidine derivatives .
Properties
CAS No. |
2567498-88-6 |
---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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